![molecular formula C18H15NO2 B11843126 Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- CAS No. 69025-33-8](/img/structure/B11843126.png)
Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is an organic compound with the molecular formula C18H15NO2 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide typically involves a multi-component reaction. One common method includes the condensation of 2-naphthol, benzaldehyde, and benzamide in the presence of a catalyst such as 1-butyl-3-methylimidazolium bromide. The reaction mixture is heated with stirring at 373 K for 2 hours, followed by cooling and washing with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide: Similar structure with an additional phenyl group.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Contains a similar naphthalene ring system with different substituents.
Uniqueness
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is unique due to its specific combination of a hydroxyl-substituted naphthalene ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
69025-33-8 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-18(21)14-7-2-1-3-8-14/h1-11,20H,12H2,(H,19,21) |
Clé InChI |
BTWZPFYRWQFDCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



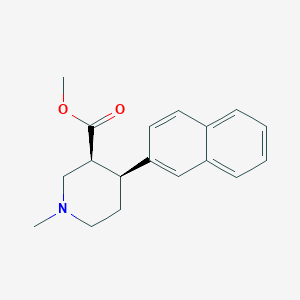


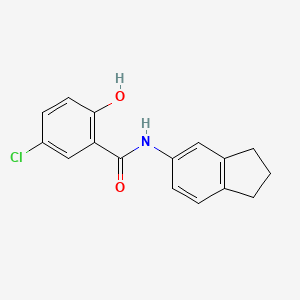
![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
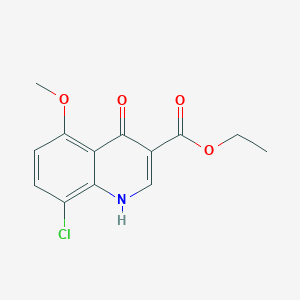

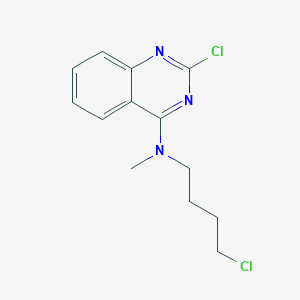

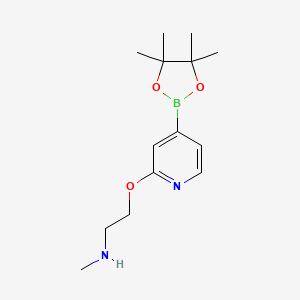
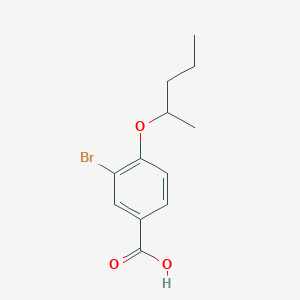

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)
